2-Fluoro-5-iodoaniline
CAS No.: 886362-82-9
Cat. No.: VC2398523
Molecular Formula: C6H5FIN
Molecular Weight: 237.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 886362-82-9 |
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Molecular Formula | C6H5FIN |
Molecular Weight | 237.01 g/mol |
IUPAC Name | 2-fluoro-5-iodoaniline |
Standard InChI | InChI=1S/C6H5FIN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 |
Standard InChI Key | XNFXQUHUFXJVSV-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1I)N)F |
Canonical SMILES | C1=CC(=C(C=C1I)N)F |
Introduction
2-Fluoro-5-iodoaniline is an organic compound that belongs to the class of halogenated anilines. It is characterized by the presence of fluorine and iodine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Synthesis Methods
The synthesis of 2-Fluoro-5-iodoaniline typically involves multi-step organic reactions. A common approach includes:
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Nitration: Aniline is first nitrated to form nitroaniline.
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Reduction: Nitroaniline is then reduced to form the corresponding aniline.
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Halogenation: Fluorine and iodine atoms are introduced at specific positions on the benzene ring through halogenation reactions.
Chemical Reactions and Applications
2-Fluoro-5-iodoaniline can undergo various chemical reactions, including:
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Substitution Reactions: The halogen atoms can be substituted with other functional groups.
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Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
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Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Applications
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Medicinal Chemistry: It is explored for its potential use in drug development due to its unique chemical properties.
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Materials Science: Used as a building block for the synthesis of specialty materials.
Biological Activity
While specific biological activity data for 2-Fluoro-5-iodoaniline is not detailed in the provided sources, halogenated anilines generally exhibit potential biological activities due to their interactions with molecular targets such as enzymes and receptors.
Comparison with Similar Compounds
Compound Name | Molecular Formula | Key Features |
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2-Fluoro-5-iodoaniline | C6H5FIN | Fluorine and iodine substitution |
5-Fluoro-2-iodoaniline | C6H5FIN | Different positional isomer |
4-Chloro-2-fluoro-5-iodoaniline | C6H4ClFIN | Additional chlorine atom |
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